
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate: is an organic compound with the molecular formula C14H22O3S. It is a derivative of propanoic acid and contains a tert-butyl ester group and a sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate typically involves the reaction of 4-methylbenzenesulfinyl chloride with tert-butyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfinyl and sulfone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate involves its reactivity at the sulfinyl group. The sulfinyl group can undergo various chemical transformations, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The specific pathways and targets depend on the nature of the chemical transformation and the resulting products.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(4-methylbenzene-1-sulfonyl)propanoate: This compound contains a sulfonyl group instead of a sulfinyl group.
tert-Butyl 3-(4-methylbenzene-1-thio)propanoate: This compound contains a thioether group instead of a sulfinyl group.
tert-Butyl 3-(4-methylbenzene-1-oxy)propanoate: This compound contains an ether group instead of a sulfinyl group.
Comparison:
Reactivity: The sulfinyl group in tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is more reactive than the sulfonyl and thioether groups, making it more versatile in chemical transformations.
Stability: The sulfinyl group provides moderate stability, whereas the sulfonyl group offers higher stability, and the thioether group offers lower stability.
Applications: The unique reactivity of the sulfinyl group makes this compound particularly useful in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
911820-09-2 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
tert-butyl 3-(4-methylphenyl)sulfinylpropanoate |
InChI |
InChI=1S/C14H20O3S/c1-11-5-7-12(8-6-11)18(16)10-9-13(15)17-14(2,3)4/h5-8H,9-10H2,1-4H3 |
Clé InChI |
MJKVCSYMXIVEFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



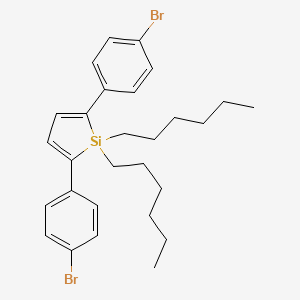
![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
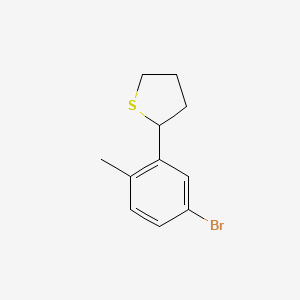
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
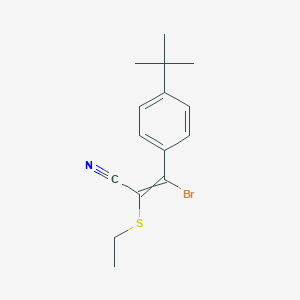
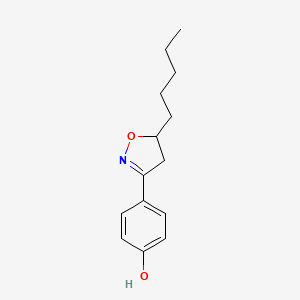

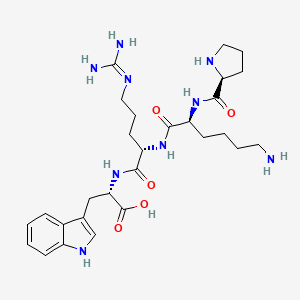
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
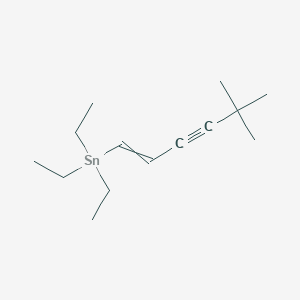
![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
